8-Amino-4-hydroxy-1-naphthoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

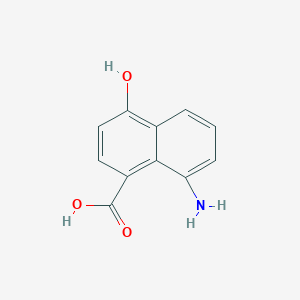

8-Amino-4-hydroxy-1-naphthoic acid is a naphthalene derivative featuring amino (-NH₂) and hydroxyl (-OH) substituents at the 8- and 4-positions, respectively, along with a carboxylic acid (-COOH) group at the 1-position. Its reactivity and physicochemical properties are heavily influenced by the electronic effects of its substituents and their spatial arrangement on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-4-hydroxy-1-naphthoic acid typically involves the nitration of 1-naphthol followed by reduction and subsequent carboxylation. One common method includes:

Nitration: 1-naphthol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitro-1-naphthol.

Reduction: The nitro group in 4-nitro-1-naphthol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-amino-1-naphthol.

Carboxylation: The final step involves carboxylation of 4-amino-1-naphthol using carbon dioxide under high pressure and temperature to produce this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via halogenated precursors through nucleophilic substitution and hydroxylation:

Amination of Halogenated Precursors

-

Substrate : 8-Halogen-4-hydroxy-1-naphthoic acid (X = Cl, Br, I).

-

Reagents : Ammonia or sodium amide under superatmospheric pressure.

-

Conditions : Copper catalysts (dust or salts) enhance reaction efficiency.

-

Mechanism : SNAr (nucleophilic aromatic substitution) at the 8-position .

Example :

| Starting Material | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 8-Bromo-4-hydroxy-1-naphthoic acid | NH₃ (30%) | 120–150°C, 2–5 hrs | 8-Amino-4-hydroxy-1-naphthoic acid | 90–97% |

Hydroxylation Strategies

-

Oxidative Methods : Direct oxidation of 8-amino-1-naphthoic acid derivatives using H₂O₂/Fe²⁺ or enzymatic systems.

-

Electrophilic Substitution : Introduction of hydroxyl groups via nitration/reduction pathways .

Carboxyl Group Transformations

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form methyl esters.

-

Amide Formation : Activated with PCl₃ to generate acyl chlorides, which react with amines (e.g., aniline) to yield substituted amides .

Reaction Table :

Amino Group Reactions

-

Diazotization : Forms diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions with phenols or amines to produce azo dyes.

-

Acylation : Reacts with acetic anhydride to form N-acetyl derivatives, enhancing stability.

Hydroxyl Group Modifications

-

Oxidation : Converts to quinones under strong oxidants (KMnO₄/H⁺).

-

Alkylation : Forms ethers with alkyl halides (e.g., CH₃I) in basic conditions .

Electrophilic Aromatic Substitution

-

Preferred Sites : Positions ortho/para to electron-donating groups (-NH₂, -OH).

-

Halogenation : Bromination at the 5-position using Br₂/FeBr₃.

Cyclization Reactions

Under acidic conditions, intramolecular cyclization occurs between the amino and carboxyl groups:

Mechanism :

-

Protonation of the carboxyl group.

-

Nucleophilic attack by the amino group, forming a six-membered lactam (naphthostyril derivative) .

Conditions : HCl (conc.), reflux.

Product : 8-Amino-4-hydroxy-1,2-dihydroquinoline-3-carboxylic acid .

Comparative Reactivity Analysis

| Functional Group | Reactivity | Preferred Reagents | Notes |

|---|---|---|---|

| -COOH | High (acid-catalyzed reactions) | SOCl₂, R-OH | Forms esters/amides |

| -NH₂ | Moderate (electrophilic substitution) | Ac₂O, NaNO₂/HCl | Sensitive to oxidation |

| -OH | Low (requires activation) | CH₃I/K₂CO₃ | Directs substitution in aromatic ring |

Key Research Findings

Scientific Research Applications

Chemistry

8-Amino-4-hydroxy-1-naphthoic acid serves as a precursor in the synthesis of various organic compounds and dyes. Its ability to undergo electrophilic substitutions makes it valuable in creating complex chemical structures.

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents .

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells. It acts through multiple mechanisms, including inhibition of topoisomerases and interference with cell cycle progression .

- Neuroprotective Effects : There is ongoing research exploring its potential as a therapeutic agent for neurological disorders due to its interactions with neurotransmitter systems .

Medicinal Chemistry

Ongoing studies are evaluating the efficacy of this compound as a lead compound for drug development. Its structural features allow it to interact with various biological targets, making it a candidate for treating conditions such as cancer and neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study conducted by Ahmed et al. (2023) explored the antimicrobial properties of derivatives of naphthoic acids, including this compound. The findings indicated significant activity against Gram-positive bacteria, highlighting its potential as an antibacterial agent in clinical settings .

Case Study 2: Anticancer Research

In research published by Mahalapbutr et al. (2022), derivatives of naphthoic acids were synthesized and tested for anticancer activity. The study demonstrated that compounds similar to this compound exhibited potent inhibitory effects on cancer cell lines, supporting further investigation into their mechanisms of action .

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Precursor for organic compounds and dyes; undergoes electrophilic substitution |

| Biological Activity | Antimicrobial properties; induces apoptosis; neuroprotective effects |

| Medicinal Chemistry | Potential therapeutic agent for cancer and neurological disorders |

Mechanism of Action

The mechanism of action of 8-amino-4-hydroxy-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or activation, and influence cellular signaling pathways. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 8-Amino-4-hydroxy-1-naphthoic acid but differ in substituent positions or functional groups:

6-Hydroxy-2-naphthoic Acid (CAS 16712-64-4)

- Structure : Hydroxy group at 6-position, carboxylic acid at 2-position.

- Properties: Used as a misc.

- Key Differences: The absence of an amino group and the shifted positions of functional groups reduce its nucleophilicity compared to this compound.

4-Amino-2-naphthoic Acid (CAS 5773-98-8)

- Structure: Amino group at 4-position, carboxylic acid at 2-position.

- Properties : High purity (99%) and documented synthetic routes via intermediates like nitration and reduction .

- Key Differences : The lack of a hydroxyl group and differing substituent positions may alter solubility and acidity.

4-Amino-3-hydroxy-1-naphthoic Acid (CAS 103907-14-8)

- Structure: Amino and hydroxyl groups at 4- and 3-positions, respectively, with carboxylic acid at 1-position.

- Properties : Listed in chemical databases (Wikidata, Nikkaji) but lacks detailed application data .

- Key Differences: Proximity of amino and hydroxyl groups (positions 4 and 3) may enhance intramolecular hydrogen bonding, unlike the 8- and 4-positions in the target compound.

1-Naphthylamine-4-sulfonic Acid Sodium Salt (CAS Not Specified)

- Structure: Sulfonic acid group at 4-position, amino group at 1-position.

- Properties : Commonly used in dye synthesis; hygroscopic and stored under inert conditions .

- Key Differences : Sulfonic acid groups increase water solubility but reduce aromatic reactivity compared to carboxylic acid derivatives.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Primary Uses |

|---|---|---|---|---|---|

| This compound | Not Provided | C₁₁H₉NO₃ | ~203.19* | 8-NH₂, 4-OH, 1-COOH | Research/Pharmaceuticals† |

| 6-Hydroxy-2-naphthoic acid | 16712-64-4 | C₁₁H₈O₃ | 188.18 | 6-OH, 2-COOH | Industrial Intermediate |

| 4-Amino-2-naphthoic acid | 5773-98-8 | C₁₁H₉NO₂ | 187.20 | 4-NH₂, 2-COOH | Organic Synthesis |

| 4-Amino-3-hydroxy-1-naphthoic acid | 103907-14-8 | C₁₁H₉NO₃ | 203.19 | 4-NH₂, 3-OH, 1-COOH | Undocumented |

| 1-Naphthylamine-4-sulfonic acid sodium salt | - | C₁₀H₈NNaO₃S | 245.23 | 1-NH₂, 4-SO₃H (sodium salt) | Dye Manufacturing |

*Estimated based on molecular formula. †Inferred from structural analogs.

Research Findings and Implications

Synthetic Accessibility: 4-Amino-2-naphthoic acid is synthesized via nitration and reduction pathways, suggesting that similar methods (e.g., selective amination or hydroxylation) could apply to this compound . Sulfonic acid derivatives (e.g., 1-naphthylamine-4-sulfonic acid) require controlled storage conditions, implying that this compound may also be sensitive to moisture or oxidation .

Physicochemical Properties: The hydroxyl group in 6-hydroxy-2-naphthoic acid increases acidity (pKa ~3–4 for -COOH), while amino groups (e.g., in 4-amino-2-naphthoic acid) enhance solubility in polar solvents .

Applications: Carboxylic acid derivatives are favored in drug design due to their ability to form salts or coordinate with metal ions. Sulfonic acid analogs dominate industrial applications (e.g., dyes), whereas hydroxy-amino-carboxylic acids are more niche, often explored in targeted drug delivery .

Biological Activity

8-Amino-4-hydroxy-1-naphthoic acid (AHNA) is a naphthalene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to the naphthalene ring, making it a candidate for various therapeutic applications.

- Molecular Formula : C10H9NO3

- Molecular Weight : 189.18 g/mol

- CAS Number : 748131-07-9

AHNA exhibits biological activity through several mechanisms:

- Aryl Hydrocarbon Receptor (AhR) Modulation : Similar compounds have been shown to bind to AhR, leading to anti-inflammatory effects. For instance, derivatives like 1,4-Dihydroxy-2-naphthoic acid have demonstrated the ability to inhibit colitis and colorectal cancer development by acting as AhR agonists .

- Antiproliferative Effects : Research indicates that naphthalene derivatives can exhibit antiproliferative activity against various cancer cell lines. For example, studies have shown that certain hydroxynaphthalene derivatives induce apoptosis in colon carcinoma cells .

- Inhibition of Enzymatic Activity : Some studies suggest that AHNA may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions and potentially leading to therapeutic effects.

Biological Activity Data

The following table summarizes key findings related to the biological activities of AHNA and related compounds:

Case Studies

- Anti-inflammatory Effects : In a study examining the effects of naphthoic acids on inflammation, AHNA was tested for its ability to modulate pro-inflammatory cytokines in macrophage cultures. Results indicated a significant reduction in cytokine levels, suggesting its potential as an anti-inflammatory agent .

- Cancer Research : A series of studies focused on the antiproliferative effects of hydroxynaphthalene derivatives revealed that AHNA could selectively induce apoptosis in cancer cells with mutated p53 genes while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Bacterial Interactions : Research has also explored the antimicrobial properties of AHNA, particularly its efficacy against Helicobacter pylori. The compound was found to inhibit bacterial growth and induce apoptosis in human keratinocyte cells, indicating its potential use in treating skin conditions like psoriasis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Amino-4-hydroxy-1-naphthoic acid, and how do reaction conditions influence yield and purity?

Synthesis typically involves functional group manipulation of naphthalene derivatives. For example, amination of 4-hydroxy-1-naphthoic acid precursors via catalytic hydrogenation or electrophilic substitution. Reaction temperature (e.g., 80–120°C), pH control (acidic for nitro-group reduction), and solvent choice (e.g., ethanol/water mixtures) critically affect yield and byproduct formation. Post-synthesis purification via recrystallization (using acetic acid/water) or column chromatography (silica gel, chloroform/methanol eluent) is essential to achieve >95% purity .

Q. How can researchers characterize the purity and structural identity of this compound?

Key techniques include:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity .

- NMR : 1H and 13C NMR to confirm aromatic proton environments and carboxyl/amine functional groups. For example, the hydroxyl proton appears as a broad singlet (~δ 10–12 ppm) in DMSO-d6 .

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M–H]− peaks, with exact mass matching theoretical molecular weight (e.g., 203.18 g/mol) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Its solubility increases in alkaline solutions (pH > 9) due to deprotonation of the hydroxyl and carboxyl groups. Stability studies show degradation under prolonged UV exposure or in strongly acidic conditions (pH < 2), forming quinone-like byproducts. Storage at 4°C in amber vials is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations can optimize the molecule’s geometry and predict electrophilic/nucleophilic sites. For instance, the amino group’s lone pair (HOMO energy ~ -5.2 eV) facilitates coordination with metal catalysts in cross-coupling reactions. Simulations also reveal intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, stabilizing the planar structure .

Q. What strategies resolve contradictions in reported pKa values for naphthoic acid derivatives like this compound?

Discrepancies in pKa values (e.g., hydroxyl group pKa ranging from 4.2 to 5.0) arise from solvent effects and measurement methods. Researchers should:

- Use potentiometric titrations in standardized ionic strength buffers (e.g., 0.1 M KCl).

- Validate results with UV-Vis spectrophotometry at varying pH levels.

- Compare data with structurally analogous compounds (e.g., 3-Amino-1-naphthoic acid, pKa 2.61) to identify outliers .

Q. How does the electronic structure of this compound influence its fluorescence properties in bioimaging applications?

The conjugated π-system and electron-donating amino/hydroxyl groups enable fluorescence emission in the visible range (λem ~ 450 nm). Quantum yield (Φ) is pH-dependent, with maximum intensity at neutral pH due to reduced protonation-induced quenching. Modifying substituents (e.g., sulfonation) can red-shift emission for near-infrared imaging .

Q. Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency in different solvents), use controlled replicate experiments and meta-analysis of literature precedents .

- Safety Protocols : Handle the compound in fume hoods with nitrile gloves; avoid inhalation due to potential respiratory irritation .

Properties

CAS No. |

748131-07-9 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

8-amino-4-hydroxynaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c12-8-3-1-2-6-9(13)5-4-7(10(6)8)11(14)15/h1-5,13H,12H2,(H,14,15) |

InChI Key |

HCQGLPIOAUAZGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.